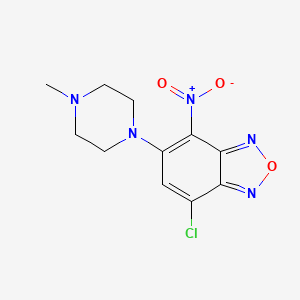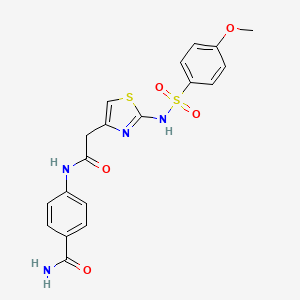
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(propan-2-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(propan-2-yl)cyclopropanecarboxamide, commonly known as DDT, is a synthetic organic compound that was first synthesized in 1874. It was initially used as an insecticide during World War II to control malaria and typhus. DDT is a colorless, odorless, and tasteless powder that is highly toxic to insects, but relatively safe for humans and animals. Despite its effectiveness in controlling insect populations, DDT has been banned in many countries due to its harmful effects on the environment and wildlife.
Wissenschaftliche Forschungsanwendungen
Biomonitoring of Pyrethroid Exposure
Research has focused on the biomonitoring of exposure to synthetic pyrethroids, including compounds similar to 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(propan-2-yl)cyclopropanecarboxamide. Studies have measured urinary metabolites such as cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-carboxylic acid in populations exposed to pyrethroids. These metabolites are used to assess human exposure levels to these insecticides, which are widely used in agriculture, households, and public health. For instance, a study in Poland monitored the temporal changes in urinary metabolites concentrations, indicating fairly constant short-term exposure to pyrethroids metabolized to 3PBA among the urban population. Creatinine adjustment was suggested for epidemiological studies for the highest reliability of measurement (Wielgomas, 2013).
Exposure Analysis in Diverse Populations
Further studies have compared levels of exposure to pyrethroids in preschool and school-age children and their parents living in urban and rural areas. These studies found that all measured metabolites were detected more frequently and in higher concentrations in rural areas, with dietary and environmental sources being significant contributors to overall exposure. Such analysis helps in understanding the differential exposure based on lifestyle and geographic location, informing public health policies for mitigating exposure risks (Wielgomas & Piskunowicz, 2013).
Environmental and Health Implications
Research on environmental exposure to organophosphorus and pyrethroid pesticides in children highlights the widespread chronic exposure to these compounds. Studies emphasize the importance of understanding exposure extents for the development of public health policies aimed at regulating the use of such chemicals. This is crucial for safeguarding children's health, given the developmental neurotoxicant properties of OPs and PYRs (Babina et al., 2012).
Mechanisms of Action and Toxicity
On a molecular level, research into the metabolism and hemoglobin adduct formation of acrylamide, a compound with structural similarities to pyrethroids, in humans provides insights into the metabolic pathways and potential health implications of exposure to such chemicals. Understanding these pathways is critical for assessing the health risks associated with exposure to pyrethroids and similar compounds (Fennell et al., 2005).
Eigenschaften
IUPAC Name |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-propan-2-ylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17Cl2NO/c1-6(2)14-10(15)9-7(5-8(12)13)11(9,3)4/h5-7,9H,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDWOFMVXJVTCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1C(C1(C)C)C=C(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(propan-2-yl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dimethylphenyl)methanone](/img/structure/B2356545.png)
![Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate](/img/structure/B2356547.png)
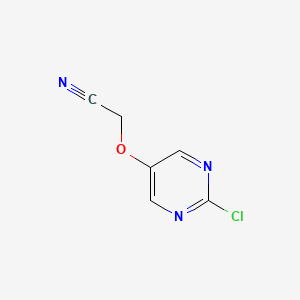
![2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2356550.png)
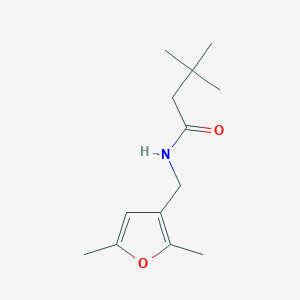
![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2356553.png)
![3-(Tert-butyl)-6-((((4-methoxyphenyl)amino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one](/img/structure/B2356554.png)


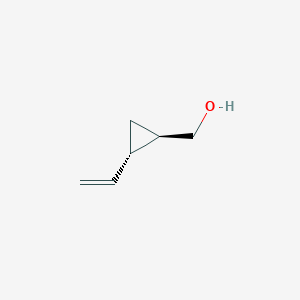
![N-(3,4-dimethoxyphenyl)-2-[8-(4-methoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2356560.png)
